

Application Note & Protocol: Quantification of Ceplignan in Plant Extracts using HPLC-UV

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Compound of Interest		
Compound Name:	Ceplignan	
Cat. No.:	B12391908	Get Quote

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This document provides a comprehensive guide for the quantification of **Ceplignan**, a representative lignan compound, in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols outlined below are based on established methods for the analysis of structurally similar lignans and are intended to serve as a robust starting point for method development and validation.

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. They exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them of significant interest to the pharmaceutical and nutraceutical industries. **Ceplignan**, a member of this class, has garnered attention for its potential therapeutic applications. Accurate and precise quantification of **Ceplignan** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This application note details a validated HPLC-UV method for the determination of **Ceplignan** in plant matrices. It includes protocols for sample preparation, chromatographic separation, and method validation, along with data presented in a clear and comparative format.

Experimental ProtocolsPlant Material and Reagents



- Plant Material: Dried and finely powdered plant material suspected to contain Ceplignan.
- Solvents: HPLC grade methanol, acetonitrile, and water. Petroleum ether for extraction.
- Standards: Ceplignan reference standard (purity >98%).
- Other Reagents: Formic acid (optional, for mobile phase modification).

Sample Preparation: Ultrasonic Extraction

- Accurately weigh 2.0 g of the pulverized plant material into a 50 mL conical flask.
- Add 20 mL of petroleum ether to the flask.
- Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz.
- Separate the supernatant by centrifugation or filtration.
- Repeat the extraction process two more times with fresh solvent.
- Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 5 mL of methanol.
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Instrumentation and Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (55:45, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.



- Injection Volume: 10 μL.
- UV Detection Wavelength: 230 nm and 280 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the **Ceplignan** standard. Lignans typically exhibit strong absorbance at these wavelengths.

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ceplignan reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These will be used to construct the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision.[1]

Linearity

Linearity is assessed by analyzing a series of at least five concentrations of the **Ceplignan** standard. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be greater than 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). LOD is typically defined as an S/N of 3:1, while LOQ is defined as an S/N of 10:1.[2]

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a standard solution at different concentration levels on the same day and on different days. The results are expressed as the relative standard deviation (%RSD), which should be less than 2%.



Accuracy

Accuracy is determined by performing a recovery study. A known amount of **Ceplignan** standard is spiked into a blank plant matrix extract at three different concentration levels. The percentage recovery is then calculated. The acceptable recovery range is typically between 95% and 105%.

Data Presentation

The quantitative data for the HPLC-UV method validation for **Ceplignan** are summarized in the tables below.

Table 1: HPLC-UV Method Parameters

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (55:45, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection Wavelength	230 nm

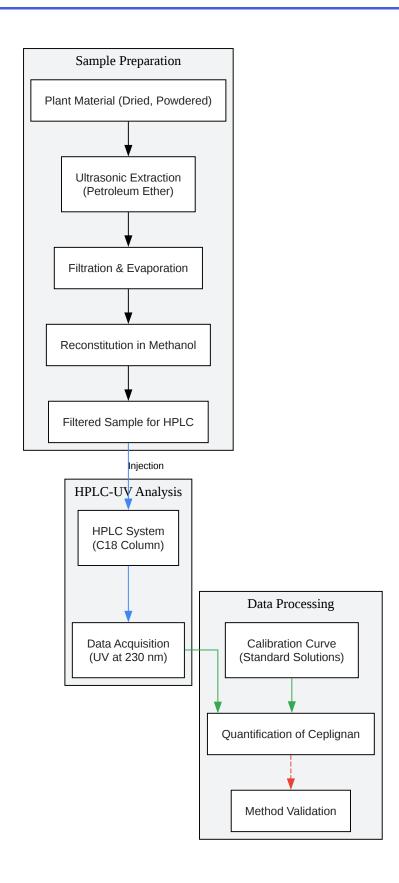
Table 2: Method Validation Summary for Ceplignan



Parameter	Result
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.999
LOD (μg/mL)	0.1
LOQ (μg/mL)	0.35
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 2%
Accuracy (Recovery %)	98.5% - 102.3%

Visualizations Experimental Workflow Diagram



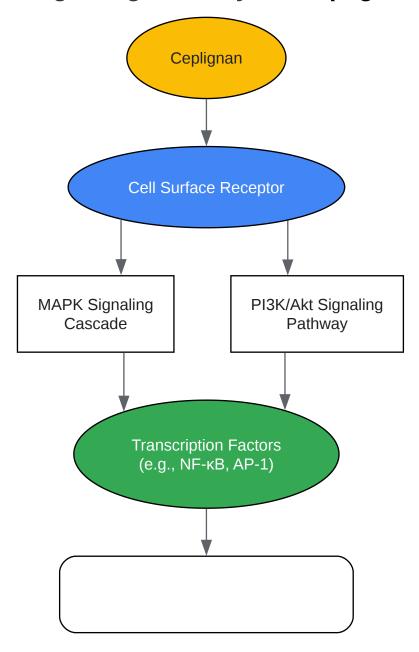


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Caption: Experimental workflow for the quantification of **Ceplignan**.



Hypothetical Signaling Pathway for Ceplignan



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Caption: Hypothetical signaling pathway of Ceplignan.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of **Ceplignan** in plant extracts. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The



detailed protocols and validation data presented herein can be readily adapted by researchers in the fields of natural product chemistry, pharmacology, and drug development.

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References

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